molecular formula C20H15N3O2 B12546242 N-(4-Methyl-3-nitrophenyl)acridin-9-amine CAS No. 655238-68-9

N-(4-Methyl-3-nitrophenyl)acridin-9-amine

Cat. No.: B12546242
CAS No.: 655238-68-9
M. Wt: 329.4 g/mol
InChI Key: IDGPUUYZSJXXCZ-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)acridin-9-amine is a chemical compound with the molecular formula C21H17N3O2. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antibacterial, and antiviral properties .

Properties

CAS No.

655238-68-9

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)acridin-9-amine

InChI

InChI=1S/C20H15N3O2/c1-13-10-11-14(12-19(13)23(24)25)21-20-15-6-2-4-8-17(15)22-18-9-5-3-7-16(18)20/h2-12H,1H3,(H,21,22)

InChI Key

IDGPUUYZSJXXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Methyl-3-nitrophenyl)acridin-9-amine typically involves the reaction of 9-chloroacridine with 4-methyl-3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be represented as follows:

[ \text{9-chloroacridine} + \text{4-methyl-3-nitroaniline} \rightarrow \text{this compound} ]

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-Methyl-3-nitrophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The acridine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(4-Methyl-3-nitrophenyl)acridin-9-amine exhibits potential as an anticancer agent. Acridine derivatives have been studied for their ability to intercalate into DNA, inhibiting transcription and replication in cancer cells. Research indicates that compounds with similar structures have shown promising results against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests it may inhibit malaria parasites by targeting specific enzymes involved in their lifecycle. Studies on related acridine derivatives have shown inhibition of plasmepsins, critical for hemoglobin degradation in malaria parasites, leading to parasite death.

Biological Studies

Fluorescent Probes
Due to its acridine core, this compound can serve as a fluorescent probe in biological assays. Its strong fluorescence allows for the detection of biological interactions and cellular processes, making it valuable in imaging studies and diagnostics.

Mechanistic Studies
Research has utilized this compound to explore mechanisms of action in biological systems. For instance, studies have shown that it can disrupt cellular processes by interfering with enzyme functions or signaling pathways, providing insights into disease mechanisms.

Material Science

Organic Semiconductors
The electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to transport charge efficiently is being investigated for use in electronic devices, potentially leading to advancements in organic electronics.

Synthesis Techniques
Recent developments in synthetic methodologies have enabled the efficient production of this compound and its derivatives. Techniques such as nucleophilic aromatic substitution and one-pot synthesis approaches are being explored to enhance yield and reduce production time.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving DNA intercalation and apoptosis induction being confirmed through flow cytometry assays.

Case Study 2: Antimalarial Efficacy

In vitro assays demonstrated that this compound effectively inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The study highlighted its potential as a lead compound for further development into antimalarial therapies.

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)acridin-9-amine involves its interaction with biological molecules, particularly DNA. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This intercalation can lead to cell death, making these compounds potential anticancer agents .

Comparison with Similar Compounds

N-(4-Methyl-3-nitrophenyl)acridin-9-amine can be compared with other acridine derivatives, such as N-(4-nitrophenyl)acridin-9-amine and 9-anilinoacridine. These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications. For example:

Biological Activity

N-(4-Methyl-3-nitrophenyl)acridin-9-amine is a compound belonging to the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Overview of Acridine Derivatives

Acridine derivatives, including this compound, are known for their potential in treating a range of conditions, particularly in oncology and infectious diseases. The structural framework of acridines allows for interactions with nucleic acids, leading to inhibition of DNA transcription and replication in various pathogens and cancer cells .

  • DNA Intercalation : Acridine derivatives can intercalate into DNA, disrupting the normal function of the genetic material. This mechanism is crucial for their anticancer and anti-parasitic activities. For instance, compounds like quinacrine have been shown to inhibit DNA topoisomerase II, an enzyme essential for DNA replication in parasites .
  • Enzyme Inhibition : Some acridine derivatives inhibit specific enzymes involved in metabolic pathways of pathogens. For example, they can target plasmepsins in malaria parasites, disrupting their lifecycle by interfering with hemoglobin degradation.
  • Cell Cycle Arrest : Research indicates that acridine derivatives can induce cell cycle arrest in cancer cells. This is achieved through the activation of p53 pathways and phosphorylation of histone H2A.X, leading to apoptosis in cancerous cells .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, 9-aminoacridine derivatives have demonstrated potent activity against pancreatic cancer cells, with IC50 values indicating strong efficacy .
  • Antimicrobial Properties : Acridines also possess antibacterial and antifungal properties. Research has demonstrated effectiveness against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of acridine derivatives, showing significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on lung adenocarcinoma cells. The compound was found to induce apoptosis through the activation of caspases and modulation of cell cycle regulators. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The compound exhibited MIC values ranging from 20 to 50 µg/mL against various pathogens, demonstrating its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.

Comparative Table of Biological Activities

Activity TypeCompoundEfficacy (IC50/MIC)Reference
AnticancerThis compoundIC50: 0.015 µM (MiaPaCa-2)
AntimicrobialThis compoundMIC: 20–50 µg/mL
Anti-inflammatoryThis compoundEffective against IL-6/TNFα

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-(4-Methyl-3-nitrophenyl)acridin-9-amine and verifying its structural purity?

  • Methodology : Synthesis typically involves nitration and amination steps. Structural verification should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and substituent effects , mass spectrometry (MS) for molecular weight validation (exact mass: 312.149213) , and X-ray crystallography (using software like SHELX for refinement) to resolve atomic positions . Purity can be assessed via high-performance liquid chromatography (HPLC).

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

  • Methodology : NMR studies in solvents of varying polarity (e.g., CDCl₃, DMSO-d₆) reveal shifts in the amino-imino tautomeric equilibrium. Electron-withdrawing substituents (e.g., nitro groups) stabilize the imino form, while polar solvents like DMSO may shift the equilibrium due to hydrogen-bonding interactions. DFT calculations (e.g., PCM solvent models) can predict solvent-dependent tautomer ratios .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

  • Methodology : UV-Vis spectroscopy can probe π→π* transitions in the acridine core. Fluorescence spectroscopy may reveal solvent-dependent emission shifts, useful for environmental sensing applications. NMR chemical shifts (e.g., ¹³C) correlate with electron density distribution, validated via gauge-including atomic orbital (GIAO) DFT calculations .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the tautomeric behavior and bioactivity of this compound?

  • Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms optimize geometries for amino and imino tautomers. Calculated equilibrium constants (via Gibbs free energy differences) align with NMR data . Molecular docking studies can further relate tautomer stability to interactions with biological targets like topoisomerases .

Q. What role does the nitro substituent play in modulating the compound’s inhibitory activity against cancer cell lines?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example, the nitro group enhances electron deficiency, stabilizing DNA intercalation. In vitro assays (e.g., A549 lung cancer cell viability tests) quantify potency, with IC₅₀ values linked to substituent electronic profiles .

Q. How can researchers mitigate the risk of nitrosamine impurities during synthesis?

  • Methodology : Follow EMA guidelines for nitrosamine risk assessment . Use high-purity reagents, avoid nitrosating agents (e.g., secondary amines), and implement analytical controls (e.g., LC-MS/MS) to detect trace impurities. Supplier questionnaires can evaluate raw material risks .

Q. What experimental and computational approaches resolve contradictions in tautomer-related spectral data?

  • Methodology : Conflicting NMR signals (e.g., solvent-dependent peak splitting) require dynamic NMR (DNMR) to measure exchange rates between tautomers. DFT-derived NMR chemical shifts (GIAO method) validate experimental assignments, while variable-temperature studies confirm kinetic vs. thermodynamic control of tautomerism .

Methodological Notes

  • Synthesis : Prioritize regioselective nitration and Buchwald-Hartwig amination for scalable yields.
  • DFT Protocols : Use solvent-implicit models (e.g., PCM) and basis sets like 6-311+G(d,p) for accuracy .
  • Bioactivity Testing : Pair in vitro topoisomerase inhibition assays with molecular dynamics simulations to map DNA-binding modes .

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